5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole
Descripción
Propiedades
IUPAC Name |
5-(1,3-benzothiazol-2-ylsulfanyl)-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S3/c1-15-11-13-17(14-12-15)31(26,27)21-22(28-20(25-21)16-7-3-2-4-8-16)30-23-24-18-9-5-6-10-19(18)29-23/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAOKUJIONTGFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with aldehydes under acidic conditions.
Formation of Oxazole Ring: The oxazole ring is often synthesized via the cyclization of α-haloketones with amides or nitriles.
Thioether Linkage Formation: The final step involves the nucleophilic substitution reaction between the benzothiazole thiol and the oxazole derivative to form the thioether linkage.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and oxazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its benzothiazole moiety.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies involving enzyme inhibition and molecular docking to understand its interaction with biological targets.
Mecanismo De Acción
The mechanism of action of 5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzothiazole: Similar in structure but lacks the oxazole ring and thioether linkage.
4-Tosyloxazole: Contains the oxazole ring and tosyl group but lacks the benzothiazole moiety.
Benzothiazole-2-thiol: Contains the benzothiazole and thiol group but lacks the oxazole ring.
Uniqueness
5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole is unique due to its combination of benzothiazole, oxazole, and thioether functionalities, which confer distinct chemical and biological properties .
Actividad Biológica
5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound belongs to the benzothiazole family, which is known for a wide range of pharmacological activities including antibacterial, antifungal, antitumor, and anti-inflammatory properties. The presence of the benzothiazole moiety enhances the biological efficacy of the compound.
Synthesis
The synthesis of 5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole can be achieved through various methods, often involving multi-step reactions that include condensation and substitution reactions. Recent studies have focused on optimizing these synthetic pathways to improve yield and purity.
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole structure exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi. The compound's mechanism often involves disruption of microbial cell wall synthesis or function.
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | 8 |
| Escherichia coli | Good Inhibition | 4 |
| Candida albicans | Strong Inhibition | 0.5 |
Antitubercular Activity
Recent studies have highlighted the compound's potential in combating Mycobacterium tuberculosis. A series of benzothiazole derivatives were synthesized and evaluated for their anti-tubercular activity, with some exhibiting IC50 values comparable to standard treatments.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The docking studies suggest strong binding affinity to COX-2, indicating its potential as an analgesic agent.
Case Studies and Research Findings
- Study on Antitubercular Activity : A recent study synthesized several benzothiazole derivatives, including 5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole, and tested them against M. tuberculosis strains. The results indicated promising anti-tubercular activity with several compounds showing significant inhibition at low concentrations .
- COX-2 Inhibition Study : Another research project focused on the analgesic properties of benzothiazole derivatives. The synthesized compounds were screened for COX-2 inhibitory activity, revealing that some exhibited strong inhibition comparable to known NSAIDs .
- Antifungal Activity Assessment : The antifungal efficacy was tested against common pathogens such as Candida albicans and Aspergillus fumigatus. The compound demonstrated a broad spectrum of activity with low MIC values .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, coupling 2-mercaptobenzothiazole derivatives with halogenated intermediates (e.g., 4-tosyloxazole precursors) in polar aprotic solvents like DMF, using potassium carbonate (K₂CO₃) as a base. Heating at 80–100°C for 4–6 hours under inert conditions typically yields the product. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of thiol derivative) to drive completion. Use catalytic phase-transfer agents (e.g., TBAB) to enhance reactivity in heterogeneous systems .
Q. How can spectroscopic techniques validate the structure of this compound?
- Characterization :
- 1H/13C NMR : Confirm the presence of benzothiazole (δ 7.2–8.5 ppm for aromatic protons), tosyl (δ 2.4 ppm for methyl protons), and oxazole (δ 6.0–7.0 ppm) moieties.
- FT-IR : Identify S–C=N stretching (650–750 cm⁻¹) and sulfonate S=O vibrations (1150–1250 cm⁻¹) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antibacterial Testing : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
- Cytotoxicity Screening : Employ the SRB assay (sulforhodamine B) for adherent cell lines (e.g., HeLa, MCF-7). Fix cells with trichloroacetic acid, stain with SRB, and quantify optical density at 564 nm .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Key Modifications :
- Replace the tosyl group with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) to improve metabolic stability .
- Introduce heterocyclic substituents (e.g., triazoles) at the phenyl ring to enhance π-π stacking with target enzymes .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., DNA gyrase for antibacterial activity). Prioritize docking poses with hydrogen bonds to key residues (e.g., Arg1216 in gyrase) .
- MD Simulations : Perform 100-ns simulations in explicit solvent (GROMACS/AMBER) to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction fingerprints .
Q. How can contradictory bioactivity data between assays be resolved?
- Case Study : If antibacterial activity is strong in disk diffusion but weak in MIC assays:
- Check compound solubility (e.g., DMSO stock precipitation in aqueous media).
- Use alternative assays (e.g., time-kill kinetics) to confirm bacteriostatic vs. bactericidal effects .
- Validate membrane permeability via fluorescent dye uptake assays .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Lipophilicity Optimization : Calculate logP values (e.g., using ChemDraw). Aim for 2–4 to balance solubility and membrane permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Block vulnerable sites (e.g., oxazole ring) with methyl or fluorine substituents .
Methodological Notes
- Synthesis Troubleshooting : If yields are low (<50%), replace DMF with DMA or DMSO to stabilize intermediates. Use microwave-assisted synthesis to reduce reaction time .
- Data Reproducibility : Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability in cytotoxicity assays .
- Spectroscopic Artifacts : For NMR, ensure complete deuterium exchange in DMSO-d₆ to avoid residual proton peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
